molecular formula C12H36O4Si5 B1585261 Tetrakis(trimethylsilyloxy)silan CAS No. 3555-47-3

Tetrakis(trimethylsilyloxy)silan

Katalognummer: B1585261
CAS-Nummer: 3555-47-3
Molekulargewicht: 384.84 g/mol
InChI-Schlüssel: VNRWTCZXQWOWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Wissenschaftliche Forschungsanwendungen

Nanostrukturierte Organosilizium-Polymerfilme

TTMS wird als Precursor bei der Herstellung von nanostrukturierten Organosilizium-Polymerfilmen verwendet. Dieser Prozess wird typischerweise unter Verwendung der Plasma-gestützten chemischen Gasphasenabscheidung (PECVD) bei Atmosphärendruck durchgeführt . Diese Filme haben potenzielle Anwendungen in der Mikroelektronik und dienen als isolierende Schichten oder Schutzbeschichtungen aufgrund ihrer maßgeschneiderten strukturellen Eigenschaften.

Synthese von SiCOH-Filmen mit niedriger Dielektrizitätskonstante

In Kombination mit Cyclohexan wird TTMS zur Synthese von SiCOH-Filmen mit niedrigen Dielektrizitätskonstanten verwendet . Diese Filme sind in der Halbleiterindustrie aufgrund ihrer Rolle bei der Reduzierung der parasitären Kapazität von Bedeutung, wodurch die Leistung integrierter Schaltungen verbessert wird.

Reagenz für die organische Synthese

Als Organosiliziumverbindung dient TTMS als Reagenz in der organischen Synthese . Es ist an verschiedenen chemischen Reaktionen beteiligt, bei denen seine Silyloxygruppen als Schutzgruppen oder Zwischenprodukte bei der Synthese komplexerer Moleküle fungieren können.

Dünnschichtbeschichtung

TTMS wird für die Dünnschichtbeschichtung verwendet und erzeugt eine nanostrukturierte Siliziumdioxidschicht . Diese Anwendung ist entscheidend für die Entwicklung optischer Beschichtungen, Schutzschichten und elektronischer Geräte, die eine präzise Kontrolle über die Filmdicke und -zusammensetzung erfordern.

Synthese von Tris(trimethylsilyl)silyl-Lithium

TTMS dient als Ausgangsmaterial für die Synthese von Tris(trimethylsilyl)silyl-Lithium mit Methyllithium . Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Herstellung verschiedener metallorganischer Reagenzien, die in der Synthese und Katalyse verwendet werden.

Herstellung von Lithium-Bis(trimethylsilyl)cuprat

Eine weitere Anwendung von TTMS ist die Herstellung von Lithium-Bis(trimethylsilyl)cuprat . Dieses Reagenz wird in der organischen Chemie für konjugierte Additionen und andere nucleophile Additionsreaktionen verwendet, die grundlegende Schritte beim Aufbau komplexer organischer Moleküle sind.

Wirkmechanismus

Target of Action

Tetrakis(trimethylsilyloxy)silane, also known as TTMS, is an organosilicon compound . Its primary targets are the nanostructured organosilicon polymer films . These films are used in various applications, including electronics and coatings .

Mode of Action

Tetrakis(trimethylsilyloxy)silane interacts with its targets through a process known as plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This process allows TTMS to deposit onto the surface of the polymer films, altering their properties .

Biochemical Pathways

The interaction of Tetrakis(trimethylsilyloxy)silane with its targets affects the synthesis of low dielectric constant SiCOH films . This process involves the use of TTMS along with cyclohexane in the PECVD method . The resulting SiCOH films have lower dielectric constants, which can be beneficial in certain applications such as microelectronics .

Pharmacokinetics

TTMS is a colourless liquid with a density of 0.87 g/mL at 25 °C and a boiling point of 103-106 °C/2 mmHg . These properties may influence its bioavailability and distribution.

Result of Action

The result of Tetrakis(trimethylsilyloxy)silane’s action is the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films . These films have applications in various fields, including electronics, where they can improve device performance .

Action Environment

The action of Tetrakis(trimethylsilyloxy)silane is influenced by environmental factors such as temperature and pressure . The PECVD process, for instance, occurs at atmospheric pressure . Additionally, the physical properties of TTMS, such as its boiling point and density, can be affected by changes in temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsiloxy)silane can be synthesized by reacting trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows:

4Me3SiCl+SiCl4+8Li(Me3Si)4Si+8LiCl4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} 4Me3​SiCl+SiCl4​+8Li→(Me3​Si)4​Si+8LiCl

Eigenschaften

IUPAC Name

tetrakis(trimethylsilyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
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Molecular Weight

384.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
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CAS No.

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
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Record name Tetrakis(trimethylsiloxy)silane
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
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Record name Tetrakis(trimethylsiloxy)silane
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Record name 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
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Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TTMSS form low-k SiCOH films?

A1: TTMSS serves as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Under plasma conditions, TTMSS molecules decompose, and the resulting reactive species interact with each other and the substrate. These interactions lead to the formation of a SiCOH film with a specific chemical structure. The film's composition, including the Si-O-Si network and incorporated hydrocarbon groups, contributes to its low dielectric constant. [, , , ]

Q2: What is the impact of plasma power on SiCOH film properties?

A2: Research shows that increasing plasma power during PECVD using TTMSS influences the film's properties. Higher plasma power generally leads to a higher dielectric constant, ranging from 1.83 to 3.45 as power increases from 20 to 80 W. This is likely due to changes in the film's chemical composition and structure at higher plasma energy. []

Q3: What makes TTMSS unique for creating nanostructured SiO2-like films?

A4: Unlike other siloxy-alkanes used in PECVD, TTMSS possesses a unique symmetric and complex molecular structure (C12H36O4Si5). This characteristic is believed to be crucial for the large-scale formation of fractalized nanostructures in SiO2-like films. These nanostructures contribute to the films' superhydrophobic properties, which are desirable for various applications. []

Q4: How do hydrocarbon groups within the SiCOH film influence its electrical properties?

A5: The incorporation of hydrocarbon groups during SiCOH film deposition with TTMSS and cyclohexane significantly impacts the film's electrical properties. The presence of hydrocarbon porogens can lead to defects at the film interface. These defects affect the current-voltage characteristics of the film, highlighting the importance of controlling hydrocarbon content for desired electrical performance. []

Q5: How does bending impact the stability of TTMSS-derived SiCOH films?

A6: Bending tests reveal that SiCOH films deposited using TTMSS exhibit changes in their dielectric properties. The dielectric constant tends to increase, and leakage current decreases with increased bending cycles. This phenomenon is attributed to structural changes within the film, particularly the rearrangement and increased intensity of specific chemical bonds. Notably, films with minimal changes in bending and stretching modes demonstrate greater mechanical and electrical stability after bending. []

Q6: Can TTMSS-derived films be used for encapsulation in flexible electronics?

A7: Research suggests that TTMSS-derived plasma polymer films hold potential for encapsulation in flexible Organic Electronic Devices (OEDs). Studies demonstrate that incorporating these films within a multilayer structure (e.g., Al2O3/plasma polymer film/Al2O3) enhances the barrier properties against moisture and oxygen, crucial for protecting sensitive organic materials in OEDs. []

Q7: Are there alternative precursors to TTMSS for low-k film deposition?

A8: Yes, researchers are exploring alternative precursors for low-k film deposition. For instance, combining TTMSS with decamethylcyclopentasiloxane in PECVD has shown promising results for achieving ultralow dielectric constant values in SiCOH films. [] This exploration of alternative precursors is driven by the need to optimize film properties and address the specific requirements of various applications.

Q8: How can we analyze the chemical structure of TTMSS-derived films?

A9: Characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for analyzing the chemical structure of TTMSS-derived films. FTIR provides insights into the types of chemical bonds present, such as Si-O-Si, Si-CH3, and C-H. XPS offers quantitative elemental analysis and information about the chemical states of elements like silicon, carbon, and oxygen within the film. []

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